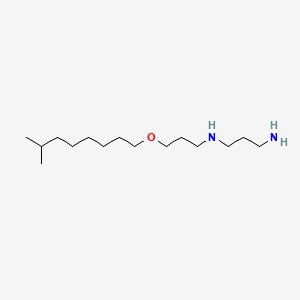
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a CBZ (carbobenzyloxy) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyrrolidine ring.
CBZ Protection: Protection of the amino group with a CBZ group to prevent unwanted side reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The CBZ group can be removed under reductive conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of (2S,4R)-2-carboxyl-4-CBZ-amino Pyrrolidine.
Reduction: Formation of (2S,4R)-2-hydroxymethyl-4-amino Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The CBZ group provides protection during synthesis, allowing for selective reactions at other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-hydroxymethyl-4-amino Pyrrolidine: Lacks the CBZ protection, making it more reactive.
(2S,4R)-2-carboxyl-4-CBZ-amino Pyrrolidine: Contains a carboxyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
(2S,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is unique due to its combination of chiral centers, hydroxymethyl group, and CBZ-protected amino group. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H19ClN2O3 |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
benzyl (3R,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 |
InChI-Schlüssel |
ZQMPIWXRKYQVNI-LYCTWNKOSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


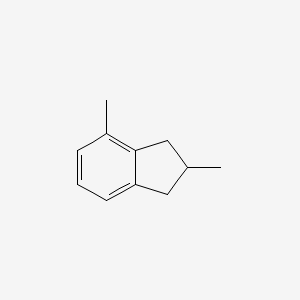
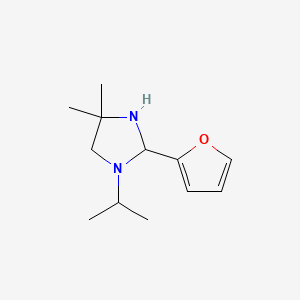

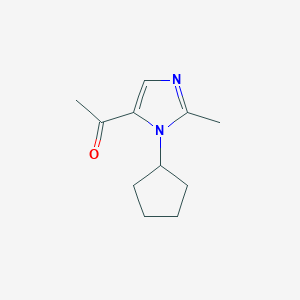
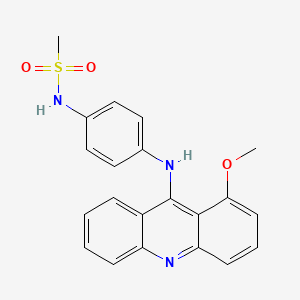
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
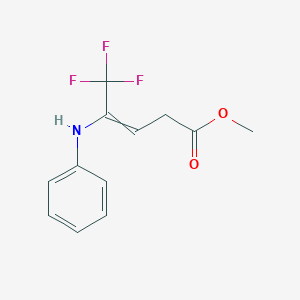
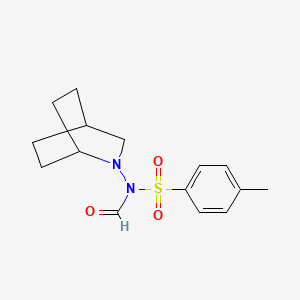
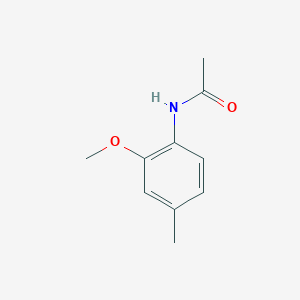
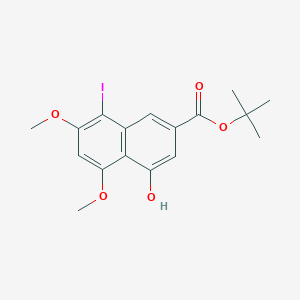
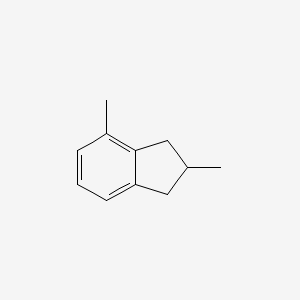
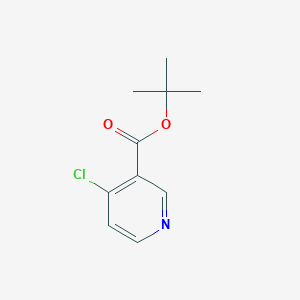
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
